![molecular formula C12H16F3NO B1487852 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1410613-84-1](/img/structure/B1487852.png)
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol
Overview
Description
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol (BETFA) is a compound of interest in the scientific community due to its unique properties and potential applications. BETFA has been studied in a variety of fields, ranging from organic synthesis to medicinal chemistry. This compound has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antimicrobial Activity
The structure of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit inhibitory effects against pathogenic fungi and bacteria. The trifluoropropanol moiety could enhance the compound’s ability to penetrate microbial cell walls, increasing its efficacy as an antimicrobial agent .
Synthesis of Peptide Analogs
This compound could serve as a precursor in the synthesis of peptide analogs. The presence of the benzyl(ethyl)amino group allows for the introduction of various side chains, which can mimic the structure of peptides and be used in the development of new therapeutic agents .
Development of Optically Active Amino Alcohols
Due to its chiral center at the trifluoropropanol part, 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol could be used in the synthesis of optically active amino alcohols. These compounds are valuable in the creation of chiral catalysts and pharmaceuticals .
Creation of Diamines
The benzyl(ethyl)amino group can be further elaborated to form diamines, which are essential in the production of polymers, resins, and as intermediates in organic synthesis .
Lactam Synthesis
Lactams, which are cyclic amides, are important in the pharmaceutical industry. The structure of 3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol makes it a suitable candidate for the synthesis of various lactams, potentially leading to new drugs .
Ligand for Metal Complexes
The compound could act as a ligand for metal complexes. The benzyl(ethyl)amino group has the potential to coordinate with metals, leading to the formation of complexes that could be used in catalysis or material science .
properties
IUPAC Name |
3-[benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-2-16(9-11(17)12(13,14)15)8-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUVVIVPFUTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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